![molecular formula C7H5Cl2NO B3043709 2-Amino-5-chlorobenzoyl chloride CAS No. 910230-30-7](/img/structure/B3043709.png)
2-Amino-5-chlorobenzoyl chloride
Overview
Description
2-Amino-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is categorized under Carbonyl Chlorides . It is also known as Benzophenone, 2-amino-5-chloro- .
Synthesis Analysis
The synthesis of 2-Amino-5-chlorobenzoyl chloride involves the reduction of isoxazole through iron powder . The synthesis technology comprises several steps including weighing raw materials, feeding toluene, hydrochloric acid, isoxazole and iron powder into a reaction kettle, heating to reflux, holding the temperature, sampling and testing until qualification is achieved .Molecular Structure Analysis
The molecular structure of 2-Amino-5-chlorobenzoyl chloride can be represented by the formula C7H5Cl2NO . The molecular weight of this compound is 190.029 .Scientific Research Applications
C7H5Cl2NO\text{C}_7\text{H}_5\text{Cl}_2\text{NO}C7H5Cl2NO
, has garnered interest in various fields. Here are six unique applications:- Application : It is commonly used to introduce the 2-amino-5-chlorobenzoyl (ACB) group onto amino acids or peptides. This modification can enhance peptide stability, alter biological activity, or facilitate labeling for tracking purposes .
- Application : The ACB moiety can be incorporated into drug candidates to improve pharmacokinetics, binding affinity, or metabolic stability. Medicinal chemists investigate its impact on drug-receptor interactions .
- Application : Some studies have synthesized chloride-substituted benzamidoxime analogs from 2-Amino-5-chlorobenzoyl chloride to investigate their anticancer cell activity. These analogs show promise in inhibiting tumor growth .
- Application : The ACB group can be incorporated into polymers, resins, or coatings to modify surface properties, enhance adhesion, or impart specific functionalities. Its chlorinated aromatic ring contributes to material stability .
- Application : Researchers employ it as a derivatization agent for high-performance liquid chromatography (HPLC) or gas chromatography (GC). By tagging analytes with the ACB group, they enhance detectability and improve separation efficiency .
- Application : Scientists use 2-Amino-5-chlorobenzoyl chloride to label proteins, peptides, or nucleic acids. The resulting conjugates can be tracked in biological systems or used for targeted drug delivery .
Peptide Synthesis and Modification
Medicinal Chemistry
Anticancer Research
Materials Science
Analytical Chemistry
Bioconjugation and Labeling
Safety and Hazards
Future Directions
Benzamidoxime derivatives, which include compounds like 2-Amino-5-chlorobenzoyl chloride, have been reported to have potent anti-microbial and anti-tumor activity . This suggests that these compounds could have a potent effect on mammalian tumor cells and could be used in the development of new classes of anticancer drugs .
Mechanism of Action
Target of Action
Benzamidoxime derivatives, which include 2-amino-5-chlorobenzoyl chloride, have been reported to have potent anti-microbial and anti-tumor activity .
Mode of Action
It’s known that benzamidoxime derivatives can cause a transient cell-cycle delay at a low dose and cell death at a high dose .
Biochemical Pathways
It’s known that benzamidoxime derivatives have an antitumor activity , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
All amidoxime derivatives, including 2-Amino-5-chlorobenzoyl chloride, have been found to inhibit cell viability dose-dependently. They tend to damage certain cells to a greater extent compared to others. For instance, they caused more damage to HL-60RG cells compared to Jurkat cells .
properties
IUPAC Name |
2-amino-5-chlorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIROGMGGAMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chlorobenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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